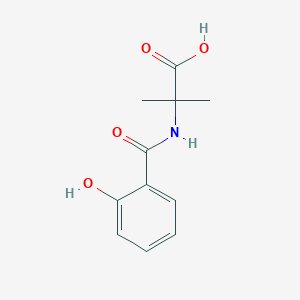

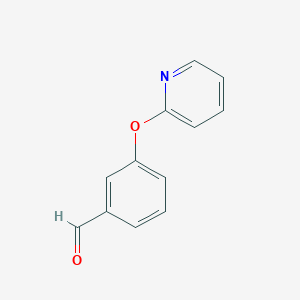

(2S,3S)-trans-2,3-Dihydro-3-hydroxyanthranilic acid

説明

The compound “(2S,3S)-trans-2,3-Dihydro-3-hydroxyanthranilic acid” likely belongs to the class of organic compounds known as secondary alcohols . These are compounds containing a secondary alcohol functional group, with the general structure HOC®(R’) (R,R’=alkyl, aryl) .

Synthesis Analysis

While specific synthesis methods for “(2S,3S)-trans-2,3-Dihydro-3-hydroxyanthranilic acid” were not found, a related compound, 3-aroyl pyroglutamic acid derivatives, has been synthesized through effective 5-exo-tet cyclization of N-chloroacetyl aroylalanines .Molecular Structure Analysis

The (2S,3S) notation refers to the configuration of chiral centers in the molecule . The numbers 2 and 3 refer to the position of the carbon atoms in the molecule .Physical And Chemical Properties Analysis

While specific physical and chemical properties for “(2S,3S)-trans-2,3-Dihydro-3-hydroxyanthranilic acid” were not found, similar compounds often have properties such as density, boiling point, vapor pressure, and molar refractivity .科学的研究の応用

Production and Engineering

Microbial Production : DHHA can be produced by engineered strains of Pseudomonas chlororaphis. In a study by Hu et al. (2017), the P. chlororaphis GP72 strain was genetically modified to enhance DHHA production, achieving a concentration of 7.48 g/L under certain conditions.

Enhancement of Production : Genetic engineering of Pseudomonas chlororaphis Lzh-T5 has shown potential for increased DHHA production. Liu et al. (2021) demonstrated that by disrupting specific regulatory genes and enhancing certain metabolic pathways, DHHA production was significantly increased, reaching up to 10.45 g/L in the engineered strain (Liu et al., 2021).

Purification Methods

- Separation and Purification : Yue et al. (2018) developed a method for separating and purifying DHHA from Pseudomonas chlororaphis GP72 culture extract using macroporous cation-exchange resins, achieving high purity and recovery rates (Yue et al., 2018).

Biochemical Applications

Redox Behavior : Santana et al. (2019) studied the role of DHHA in dye decolorization by Fenton processes, revealing its pro-oxidant properties which enhance dye degradation through the generation of reactive oxygen species (Santana et al., 2019).

Antioxidant and Pro-Oxidant Properties : Pérez-González et al. (2017) explored the dual behavior of DHHA as both an antioxidant and pro-oxidant, dependent on environmental factors like metal ion presence and pH levels (Pérez-González et al., 2017).

Physiological Studies

Interactions with Iron Ions : A study by Chobot et al. (2015) on ANA and 3-HANA, structurally related to DHHA, showed their interactions with iron ions, implicating a potential role in neurological diseases due to their redox chemistry (Chobot et al., 2015).

Therapeutic Potential : Inglis et al. (2007) found that the anthranilic acid derivative 3,4-DAA exhibits potent anti-inflammatory and analgesic properties, suggesting potential therapeutic applications in arthritis (Inglis et al., 2007).

特性

IUPAC Name |

(5S,6S)-6-amino-5-hydroxycyclohexa-1,3-diene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,5-6,9H,8H2,(H,10,11)/t5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBTXTLKLSHACSS-WDSKDSINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C[C@@H]([C@H](C(=C1)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3S)-trans-2,3-Dihydro-3-hydroxyanthranilic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

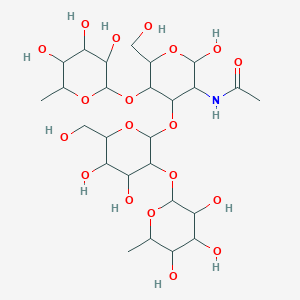

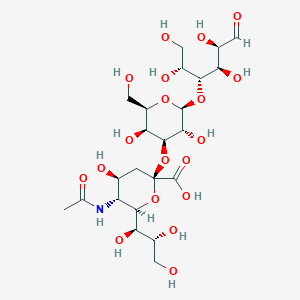

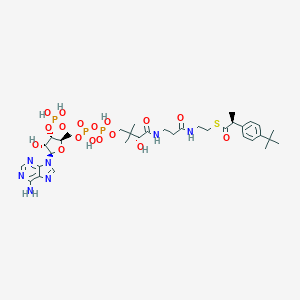

![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)